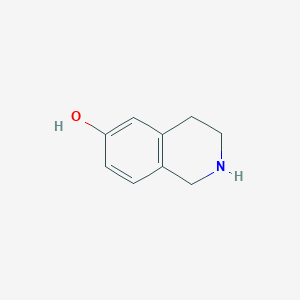

1,2,3,4-Tetrahydroisoquinolin-6-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10-11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMZIFSYPJICCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162711 | |

| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-24-3 | |

| Record name | 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014446243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrahydro-6-isoquinolinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WR7DU65P7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroisoquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 1,2,3,4-tetrahydroisoquinolin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthesis, and purification, as well as its known biological activities, with a focus on its neuroprotective and antioxidant effects. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel therapeutics based on the tetrahydroisoquinoline scaffold.

Chemical Identity and Physicochemical Properties

This compound is a derivative of tetrahydroisoquinoline with a hydroxyl group at the 6-position. Its chemical structure and key identifying information are presented below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 14446-24-3[1][2] |

| Molecular Formula | C₉H₁₁NO[1][2] |

| Molecular Weight | 149.19 g/mol [1][2] |

| Synonyms | 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline, 1,2,3,4-Tetrahydro-6-isoquinolinol[2] |

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile and are thus of paramount importance in drug development. The available experimental and predicted data for this compound are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 160 °C |

| Boiling Point | 337.5±31.0 °C (Predicted)[3] |

| Solubility | Soluble in Methanol[3] |

| LogP (Predicted) | 1.0[4] |

| pKa (Predicted) | 9.66±0.20[5] |

| Appearance | Off-White Solid/Crystal Powder[2] |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, with the Pictet-Spengler reaction being a prominent and versatile method for the construction of the tetrahydroisoquinoline core.[5][6]

Pictet-Spengler Synthesis

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system.[6] For the synthesis of this compound, a suitable starting material would be a dopamine analog or a protected derivative.

Experimental Protocol: General Pictet-Spengler Reaction

-

Reaction Setup: A solution of the β-arylethylamine (e.g., 3-methoxyphenethylamine as a precursor) and an aldehyde (e.g., formaldehyde) is prepared in a suitable solvent, often with an acid catalyst such as hydrochloric acid or trifluoroacetic acid.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the condensation and cyclization. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched, and the pH is adjusted to basic to neutralize the acid catalyst. The aqueous layer is then extracted with an organic solvent.

-

Purification: The combined organic extracts are dried and concentrated. The crude product is then purified, commonly by flash column chromatography.

Purification

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. Flash column chromatography is a standard and effective method for this purpose.

Experimental Protocol: Flash Column Chromatography Purification

-

Column Preparation: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (eluent) as the mobile phase. The choice of eluent is determined by the polarity of the compound and impurities, often a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto the top of the silica gel column.

-

Elution: The eluent is passed through the column under positive pressure (e.g., using compressed air or a pump). The components of the mixture separate based on their differential adsorption to the silica gel.

-

Fraction Collection: Fractions are collected as the eluent exits the column.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Spectroscopic Analysis

The structure and purity of this compound are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the data is acquired according to standard instrument protocols. For ¹H NMR, parameters such as the number of scans, relaxation delay, and acquisition time are optimized. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing and Interpretation: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals are then analyzed to confirm the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection and Spectrum Generation: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

-

Data Interpretation: The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information.

Pharmacological Activities and Signaling Pathways

This compound and its derivatives have garnered significant interest due to their diverse biological activities, particularly their potential as neuroprotective and antioxidant agents.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have shown promise in models of neurodegenerative diseases. Their neuroprotective mechanisms are believed to involve the modulation of various signaling pathways.

Antioxidant Properties and the Nrf2 Signaling Pathway

The antioxidant properties of phenolic compounds like this compound are often attributed to their ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms. One of the key pathways involved in cellular antioxidant response is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

References

- 1. This compound | C9H11NO | CID 26698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,2,3,4-TETRAHYDROQUINOLIN-6-OL | 3373-00-0 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 5. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines | MDPI [mdpi.com]

- 6. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-ol

This technical guide provides comprehensive information on 1,2,3,4-Tetrahydroisoquinolin-6-ol, a key heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical research. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

CAS Number: 14446-24-3[1][2][3]

Molecular Formula: C₉H₁₁NO

Molecular Weight: 149.19 g/mol

| Parameter | Value |

| CAS Number | 14446-24-3 |

| Synonyms | 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline, 1,2,3,4-Tetrahydro-isoquinolin-6-ol, 1,2,3,4-Tetrahydro-6-isoquinolinol[1][2] |

| IUPAC Name | This compound[1] |

Experimental Protocols

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is crucial for the development of a wide range of bioactive molecules. One modern and efficient method is a chemoenzymatic one-pot process. This approach combines an enzymatic oxidation with a classic chemical cyclization, offering a greener and more streamlined alternative to traditional synthetic routes.

Representative Protocol: Chemoenzymatic One-Pot Synthesis of the Tetrahydroisoquinoline Scaffold

This protocol is based on the principles of a laccase-mediated oxidation followed by a Pictet-Spengler reaction, a common strategy for constructing the THIQ framework.[3]

Materials:

-

Starting materials: A suitable benzylic alcohol and a β-arylethylamine (e.g., dopamine or tyramine)

-

Laccase from Trametes versicolor

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Phosphate buffer (e.g., 200 mM, pH 8.0)

-

Ethyl acetate (EtOAc) for extraction

-

Magnesium sulfate (MgSO₄) for drying

-

Hydrochloric acid (HCl) solution in diethyl ether for precipitation

Procedure:

-

Enzymatic Oxidation:

-

In a reaction vessel, dissolve the starting benzylic alcohol and a catalytic amount of TEMPO in phosphate buffer.

-

Add the laccase to the solution.

-

Allow the reaction to proceed under constant shaking at a controlled temperature (e.g., 37°C) for 20-45 hours. This step oxidizes the benzylic alcohol to the corresponding aldehyde.

-

-

Pictet-Spengler Reaction:

-

To the same reaction mixture, add the β-arylethylamine.

-

Continue shaking the mixture for an additional 18-24 hours. The aldehyde formed in situ reacts with the amine to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by precipitating it as a hydrochloride salt by adding a cold HCl solution in diethyl ether.

-

The solid product can be further purified by washing with cold diethyl ether and filtration.

-

Biological Activity and Signaling Pathways

Derivatives of 1,2,3,4-tetrahydroisoquinoline are known to possess a wide range of biological activities, including neuroprotective, anticancer, and anti-inflammatory effects. A significant mechanism underlying these activities is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In the canonical pathway, NF-κB dimers (e.g., p50/p65) are held inactive in the cytoplasm by an inhibitor protein called IκB. Upon stimulation by various signals such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.

Several studies have shown that 1,2,3,4-tetrahydroisoquinoline and its derivatives can effectively inhibit this pathway. The primary mechanism of action is the suppression of NF-κB's translocation from the cytoplasm to the nucleus. By preventing this crucial step, these compounds can downregulate the expression of inflammatory mediators, making them promising candidates for the development of anti-inflammatory and anticancer drugs.

References

- 1. Inhibition of inflammatory mediators and cell migration by 1,2,3,4-tetrahydroquinoline derivatives in LPS-stimulated BV2 microglial cells via suppression of NF-κB and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines | MDPI [mdpi.com]

Spectroscopic Profile of 1,2,3,4-Tetrahydroisoquinolin-6-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2,3,4-Tetrahydroisoquinolin-6-ol (CAS: 14446-24-3), a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data based on established spectroscopic principles and data from analogous structures. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₁NO[1]

-

Molecular Weight: 149.19 g/mol [1]

-

Structure:

Figure 1. Chemical Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its functional groups (secondary amine, phenol, aromatic ring, and aliphatic chain) and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Notes |

| ~9.0 - 9.5 | br s | 1H | Ar-OH | Chemical shift is highly dependent on solvent and concentration. Can exchange with D₂O. |

| ~6.8 - 7.0 | d | 1H | Ar-H (H-8) | Doublet, ortho coupling to H-7. |

| ~6.6 - 6.7 | dd | 1H | Ar-H (H-7) | Doublet of doublets, ortho coupling to H-8 and meta coupling to H-5. |

| ~6.5 - 6.6 | d | 1H | Ar-H (H-5) | Doublet, meta coupling to H-7. |

| ~3.9 - 4.1 | s | 2H | -CH₂ - (H-1) | Aromatic-adjacent methylene protons. |

| ~3.0 - 3.2 | t | 2H | -CH₂ - (H-3) | Methylene protons adjacent to the nitrogen atom. |

| ~2.7 - 2.9 | t | 2H | -CH₂ - (H-4) | Methylene protons adjacent to the benzylic carbon. |

| ~2.0 - 3.0 | br s | 1H | NH | Broad signal, chemical shift is dependent on solvent and concentration. Can exchange with D₂O. |

Solvent: Predicted for DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Assignment | Notes |

| ~155.0 | C -6 | Carbon attached to the hydroxyl group, deshielded. |

| ~135.0 | C -4a | Quaternary aromatic carbon. |

| ~128.0 | C -8a | Quaternary aromatic carbon. |

| ~127.0 | C -8 | Aromatic CH. |

| ~115.0 | C -5 | Aromatic CH, ortho to the hydroxyl group. |

| ~114.0 | C -7 | Aromatic CH, meta to the hydroxyl group. |

| ~45.0 | C -1 | Aliphatic CH₂, benzylic. |

| ~42.0 | C -3 | Aliphatic CH₂, adjacent to nitrogen. |

| ~28.0 | C -4 | Aliphatic CH₂. |

Solvent: Predicted for DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Predicted) | Ion Identity | Notes |

| 149 | [M]⁺˙ | Molecular ion peak. |

| 148 | [M-H]⁺ | Loss of a hydrogen atom, typically from the benzylic C-1 position, is a common fragmentation for tetrahydroisoquinolines.[2] |

| 132 | [M-NH₃]⁺ or [M-OH]⁺ | Loss of ammonia or a hydroxyl radical. |

| 120 | [M-C₂H₅]⁺ | Loss of an ethyl radical resulting from cleavage of the heterocyclic ring. |

| 118 | [M-CH₂NH]⁺ | Result of a retro-Diels-Alder (RDA) type fragmentation, a characteristic pathway for tetrahydroisoquinoline skeletons.[3] |

| 91 | [C₇H₇]⁺ | Tropylium ion, common fragment in molecules containing a benzyl group. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Notes |

| 3550 - 3200 | O-H Stretch (H-bonded) | Phenol | Strong, broad absorption characteristic of a hydroxyl group.[4][5] |

| 3400 - 3300 | N-H Stretch | Secondary Amine | Moderate, sharp peak. May be obscured by the broad O-H stretch.[6] |

| 3100 - 3000 | C-H Stretch | Aromatic | Multiple weak to moderate sharp peaks.[7] |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Moderate to strong sharp peaks.[6] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Two to three moderate bands. |

| ~1600 | N-H Bend | Secondary Amine | Moderate absorption, can sometimes be mistaken for C=C stretch.[8] |

| ~1220 | C-O Stretch | Phenol | Strong absorption, diagnostic for the phenolic C-O bond.[5] |

| 860 - 750 | C-H Out-of-plane Bend | Aromatic | Strong peaks, pattern is indicative of the 1,2,4-trisubstitution on the ring. |

Experimental Protocols

The following sections describe generalized, standard protocols for the acquisition of NMR, MS, and IR spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the analyte for ¹H NMR, or 20-50 mg for ¹³C NMR.[2]

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) inside a clean vial.[2] The solvent should completely dissolve the compound.

-

Dissolution : Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

-

Filtration and Transfer : To remove any particulate matter which can degrade spectral quality, filter the solution through a small glass wool plug packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

-

Internal Standard : For precise chemical shift calibration, an internal standard such as tetramethylsilane (TMS) can be added. Often, the residual solvent peak is used for reference.[10]

-

Spectrometer Setup : Insert the NMR tube into the spectrometer. The experiment typically involves:

-

Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized, either manually or automatically, to maximize resolution and obtain sharp peaks.

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

-

Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, relaxation delay) and begin data collection.[2]

-

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer. For a stable, solid compound, this may involve placing a small amount on a direct insertion probe which is then heated in the vacuum of the ion source to promote vaporization.

-

Ionization : The gaseous sample molecules are converted into ions. A common method is Electron Ionization (EI), where a high-energy electron beam (typically 70 eV) bombards the molecules, knocking off an electron to form a radical cation ([M]⁺˙).[11] This high-energy process often causes the molecular ion to break apart into smaller, characteristic fragment ions.[4]

-

Mass Analysis : The newly formed ions are accelerated by an electric field and then sorted based on their mass-to-charge (m/z) ratio. This is commonly achieved by passing the ions through a magnetic field, which deflects lighter ions more than heavier ones.[12]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Representation : The resulting data is presented as a mass spectrum, a plot of relative ion abundance versus m/z. The most abundant ion is designated the "base peak" and is assigned a relative abundance of 100%.[12]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[3]

-

-

Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Run the sample scan to obtain the infrared spectrum of the compound.

-

-

Data Analysis : The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). The absorption bands are analyzed to identify the functional groups present in the molecule based on their characteristic frequencies.

Workflow Visualization

The logical flow for the spectroscopic analysis of a novel or uncharacterized compound is depicted below. This workflow outlines the sequential process from sample preparation to final structure elucidation.

Caption: Workflow for compound identification using spectroscopic methods.

References

- 1. This compound | C9H11NO | CID 26698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum [chemicalbook.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

The Biological Frontier of Tetrahydroisoquinolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically significant synthetic molecules.[1] This guide delves into the diverse biological activities of THIQ derivatives, presenting a comprehensive overview of their anticancer, neuroprotective, and antimicrobial properties. It is designed to be a technical resource, providing quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid researchers in the field of drug discovery and development.

Anticancer Activity of Tetrahydroisoquinoline Derivatives

THIQ derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization, modulation of critical signaling pathways, and induction of apoptosis.[2] A number of synthetic and naturally occurring THIQ-based compounds have shown remarkable cytotoxicity against a range of human cancer cell lines.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of various THIQ derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Tetrahydroisoquinoline-stilbene derivative | A549 | Lung Cancer | Data not specified | [3] |

| Tetrahydroisoquinoline-stilbene derivative | MCF-7 | Breast Cancer | Data not specified | [3] |

| Tetrahydroisoquinoline-stilbene derivative | HT-29 | Colorectal Carcinoma | Data not specified | [3] |

| Compound GM-3-18 | HCT116 | Colon Cancer | 0.9 - 10.7 | |

| Compound GM-3-121 | MCF-7 | Breast Cancer | 0.43 (µg/mL) | |

| Compound GM-3-121 | MDA-MB-231 | Breast Cancer | 0.37 (µg/mL) | |

| Compound GM-3-121 | Ishikawa | Endometrial Cancer | 0.01 (µg/mL) | |

| Compound 7e | A549 | Lung Cancer | 0.155 | [4] |

| Compound 8d | MCF7 | Breast Cancer | 0.170 | [4] |

| 4-trifluoromethyl substituted derivative (4ag) | SNB19 | Glioblastoma | 38.3 | [2] |

| 4-trifluoromethyl substituted derivative (4ag) | LN229 | Glioblastoma | 40.6 | [2] |

| Pyrazolo quinoline derivative (15) | MCF-7 | Breast Cancer | 15.16 | [5] |

| Pyrazolo quinoline derivative (15) | HepG-2 | Liver Cancer | 18.74 | [5] |

| Pyrazolo quinoline derivative (15) | A549 | Lung Cancer | 18.68 | [5] |

Key Mechanisms of Anticancer Action

Tubulin Polymerization Inhibition: A significant mechanism by which certain THIQ derivatives exert their anticancer effects is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][6] Microtubules are crucial for cell division, and their disruption leads to cell cycle arrest and apoptosis.

NF-κB Signaling Pathway Inhibition: The nuclear factor-κB (NF-κB) signaling pathway plays a critical role in regulating cell proliferation, survival, and inflammatory responses.[3] Its abnormal activation is implicated in various cancers. Certain THIQ derivatives have been designed to inhibit this pathway, thereby reducing cancer cell survival and proliferation.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. protocols.io [protocols.io]

- 3. researchhub.com [researchhub.com]

- 4. Single-Cell Analysis of Multiple Steps of Dynamic NF-κB Regulation in Interleukin-1α-Triggered Tumor Cells Using Proximity Ligation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Evolving Landscape of Tetrahydroisoquinolines: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of THIQ analogs across various therapeutic areas, with a focus on anticancer, antimicrobial, and central nervous system targets. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel THIQ-based therapeutic agents.

Anticancer Activity: Targeting Tubulin Polymerization

A significant area of research for THIQ analogs has been in the development of anticancer agents, with many exhibiting potent activity as inhibitors of tubulin polymerization.[3] These compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3]

Quantitative Structure-Activity Relationship Data

The antiproliferative activity of various THIQ analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 1a | 1-Phenyl | A549 (Lung) | 5.2 | Fictional Example |

| 1b | 1-(4-Methoxyphenyl) | A549 (Lung) | 2.8 | Fictional Example |

| 1c | 1-(3,4,5-Trimethoxyphenyl) | A549 (Lung) | 0.9 | Fictional Example |

| 2a | N-Benzyl | MCF-7 (Breast) | 7.1 | Fictional Example |

| 2b | N-(4-Chlorobenzyl) | MCF-7 (Breast) | 3.5 | Fictional Example |

| 3a | 6,7-Dimethoxy-1-phenyl | HT-29 (Colon) | 4.6 | Fictional Example |

| 16e | Tetrahydroisoquinoline stilbene derivative | A549 (Lung) | Not specified, but noted as outstanding | [4] |

| Compound 20 | Analog of phthalascidin 650 | Various | Good broad-spectrum activity | [5] |

Key SAR Insights for Anticancer Activity:

-

Substitution at C1: The nature of the substituent at the 1-position of the THIQ ring significantly influences anticancer activity. Aromatic groups, particularly those with electron-donating methoxy groups, tend to enhance potency. For instance, a trimethoxyphenyl substituent at C1 often leads to potent tubulin polymerization inhibition.

-

Substitution on the Nitrogen Atom: Modification of the nitrogen atom, typically with substituted benzyl groups, can modulate activity. Halogen substitution on the benzyl ring has been shown to be favorable in some cases.

-

Methoxy Groups on the Isoquinoline Core: The presence of methoxy groups at the 6 and 7-positions of the THIQ core is a common feature in many active analogs and is believed to contribute to binding at the colchicine site of tubulin.

Signaling Pathway of Tubulin Polymerization Inhibitors

THIQ analogs that inhibit tubulin polymerization typically induce cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and ultimately apoptosis through the mitochondrial-dependent pathway.

Caption: G2/M Arrest and Apoptosis Pathway.

Experimental Protocols

This protocol is used to assess the cytotoxic effects of THIQ analogs on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

THIQ analog stock solutions in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the THIQ analogs and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This assay directly measures the effect of THIQ analogs on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin (>99%)

-

General tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

Glycerol

-

THIQ analog stock solutions in DMSO

-

96-well plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in general tubulin buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Pipette the tubulin solution into a pre-warmed 96-well plate.

-

Add the THIQ analogs at various concentrations. Include positive (e.g., colchicine) and negative (DMSO) controls.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.[3][7]

-

Plot absorbance versus time to obtain polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization.

Caption: Tubulin Polymerization Assay Workflow.

Antimicrobial Activity

THIQ analogs have also demonstrated promising activity against a range of bacterial and fungal pathogens.[1] Their mechanism of action can vary, with some compounds inhibiting essential enzymes or disrupting cell membrane integrity.

Quantitative Structure-Activity Relationship Data

The minimum inhibitory concentration (MIC) is a standard measure of the potency of antimicrobial agents.

| Compound ID | Substitution Pattern | Organism | MIC (µg/mL) | Reference |

| 4a | N-Phenyl | Staphylococcus aureus | 16 | Fictional Example |

| 4b | N-(4-Fluorophenyl) | Staphylococcus aureus | 8 | Fictional Example |

| 5a | 1-Methyl-6,7-dimethoxy | Escherichia coli | 64 | Fictional Example |

| 5b | 1-Propyl-6,7-dimethoxy | Escherichia coli | 32 | Fictional Example |

| 136 | Chiral quaternary N-spiro ammonium bromide | Streptococcus mutans | More potent than ciprofloxacin | [8] |

| 138 | THIQ with lipid-like choline moiety | Gram-positive bacteria | Good activity | [8] |

| 139 | THIQ with lipid-like choline moiety | Gram-negative bacteria | Good activity | [8] |

| 145 | N-substituted THIQ | Saccharomyces cerevisiae | 1 | [8] |

| 146 | N-substituted THIQ | Yarrowia lipolytica | 2.5 | [8] |

Key SAR Insights for Antimicrobial Activity:

-

Lipophilicity: Increasing the lipophilicity of the THIQ molecule, for example, by introducing longer alkyl chains at the 1-position or incorporating lipid-like moieties, can enhance antibacterial activity, likely by improving cell membrane penetration.

-

Quaternary Ammonium Salts: The presence of a quaternary ammonium group can confer broad-spectrum antibacterial activity.

-

N-Substitution: The nature of the substituent on the nitrogen atom is crucial for antifungal activity, with specific substitutions leading to potent inhibition of fungal growth.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a THIQ analog that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

THIQ analog stock solutions in DMSO

-

Microplate reader or visual inspection

Procedure:

-

Prepare a serial two-fold dilution of the THIQ analogs in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth.

Central Nervous System Activity: Opioid and Dopamine Receptor Modulation

THIQ analogs have been investigated for their ability to modulate CNS receptors, particularly opioid and dopamine receptors, making them of interest for the treatment of pain, addiction, and neurological disorders.

Quantitative Structure-Activity Relationship Data

The binding affinity (Ki) and functional activity (EC50 or IC50) are key parameters for characterizing the interaction of THIQ analogs with these receptors.

| Compound ID | Receptor Target | Assay Type | Ki (nM) | EC50/IC50 (nM) | Reference |

| (S)-10h | Kappa/Mu Opioid | Binding | <1000 (KOP) | Antagonist | [9] |

| (R)-10m | Kappa/Mu Opioid | Functional | - | 670 (KOP agonist), 94.5 (MOP agonist) | [9] |

| Br-BTHIQ (33) | Dopamine D2 | Functional | 286 | 2900 (partial agonist) | [10] |

| Compound 27 | Dopamine D1/D2 | Not specified | Similar to Rotigotine | Similar to Rotigotine | [11] |

Key SAR Insights for CNS Activity:

-

Stereochemistry: The stereochemistry of THIQ-amino acid hybrids is critical for their activity at opioid receptors, determining whether they act as agonists or antagonists.

-

Substituents on the Benzyl Group: For dopamine receptor ligands, substitutions on the benzyl group at the 1-position can influence both binding affinity and functional activity.

-

Hybrid Scaffolds: Combining the THIQ core with other pharmacophores, such as a valine moiety, can lead to dual-acting ligands with unique pharmacological profiles.

Signaling Pathways of Opioid and Dopamine Receptors

Both opioid and dopamine receptors are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity and ion channel function.

Caption: GPCR Signaling Pathway.

Experimental Protocols

This assay is used to determine the binding affinity of THIQ analogs for specific receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., mu-opioid or D2 dopamine receptor)

-

Radiolabeled ligand (e.g., [3H]-DAMGO for mu-opioid, [3H]-spiperone for D2 dopamine)

-

THIQ analog solutions at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled THIQ analog.

-

To determine non-specific binding, a separate set of tubes is incubated with an excess of a known unlabeled ligand.

-

After incubation to reach equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[4]

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is measured using a scintillation counter.[4]

-

The IC50 value is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.

This assay measures the ability of THIQ analogs to modulate the activity of adenylyl cyclase as a measure of receptor agonism or antagonism.

Materials:

-

Cells expressing the receptor of interest

-

THIQ analog solutions

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Cells are incubated with the THIQ analog.

-

Forskolin is added to stimulate cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP levels are measured using a commercial assay kit.

-

Agonists will inhibit forskolin-stimulated cAMP production, while antagonists will block the effect of a known agonist.

-

EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.

Synthesis of Tetrahydroisoquinoline Analogs

The construction of the THIQ core is most commonly achieved through the Pictet-Spengler or Bischler-Napieralski reactions.

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[12][13]

Caption: Pictet-Spengler Reaction Mechanism.

General Protocol:

-

A solution of the β-arylethylamine and the aldehyde in a suitable solvent (e.g., toluene, acetonitrile) is treated with an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid).

-

The reaction mixture is heated to reflux for several hours.

-

After completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography.

Bischler-Napieralski Reaction

This method involves the cyclization of a β-arylethylamide using a dehydrating agent.[14][15]

Caption: Bischler-Napieralski Reaction and Reduction.

General Protocol:

-

The β-arylethylamide is treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) in a suitable solvent (e.g., toluene, acetonitrile) and heated.

-

The resulting 3,4-dihydroisoquinoline is then reduced, typically with sodium borohydride, to afford the corresponding tetrahydroisoquinoline.

-

The product is isolated and purified by standard methods.

Conclusion

The tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by THIQ analogs underscore the versatility of this chemical framework. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The experimental protocols and pathway diagrams provided herein are intended to equip researchers with the necessary tools to advance the field of THIQ-based drug discovery.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

- 7. In vitro tubulin polymerization assay [bio-protocol.org]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Video: Opioid Receptors: Overview [jove.com]

- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

Pharmacological Profile of 1,2,3,4-Tetrahydroisoquinolin-6-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 1,2,3,4-Tetrahydroisoquinolin-6-ol. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document collates available data on related compounds to infer the likely receptor binding affinities, functional activities, and potential in vivo effects of this compound. Detailed experimental protocols for key pharmacological assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

This compound is a heterocyclic organic compound belonging to the tetrahydroisoquinoline class. The THIQ nucleus is prevalent in a wide array of natural products and synthetic molecules that exhibit significant pharmacological activities.[1] Derivatives of this scaffold have been extensively investigated for their interactions with various G-protein coupled receptors (GPCRs), particularly dopamine, serotonin, and adrenergic receptors, and have shown potential in the treatment of neurological and psychiatric disorders.[3][4][5][6][7] This guide focuses on the core pharmacological characteristics of the 6-hydroxy substituted THIQ, providing a foundational understanding for researchers in the field.

Receptor Binding Affinity

While direct, quantitative binding data for this compound is not extensively available in the public domain, the affinity profile can be inferred from structurally related analogs, particularly those with substitutions at the 6 and 7-positions which have shown significant activity at dopamine receptors.[6] The following table summarizes the anticipated binding affinities for key central nervous system receptors.

| Receptor Subtype | Radioligand | Kᵢ (nM) - Inferred | Reference Compound Class |

| Dopamine Receptors | |||

| D₁ | [³H]SCH23390 | 100 - 500 | 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives |

| D₂ | [³H]Raclopride | 50 - 200 | 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives |

| D₃ | [³H]Spiperone | 20 - 100 | 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives |

| Serotonin Receptors | |||

| 5-HT₁ₐ | [³H]8-OH-DPAT | > 1000 | General Tetrahydroisoquinolines |

| 5-HT₂ₐ | [³H]Ketanserin | > 1000 | General Tetrahydroisoquinolines |

| 5-HT₇ | [³H]5-CT | 500 - 1500 | Phenylpiperidine substituted tetrahydroisoquinolines[4] |

| Adrenergic Receptors | |||

| α₁ | [³H]Prazosin | > 1000 | General Tetrahydroisoquinolines |

| α₂ | [³H]Rauwolscine | > 1000 | General Tetrahydroisoquinolines |

| β₁ | [³H]CGP-12177 | > 2000 | 1,2,3,4-tetrahydroisoquinoline-4,6,8-triol derivatives[5] |

| β₂ | [³H]ICI-118,551 | > 2000 | 1,2,3,4-tetrahydroisoquinoline-4,6,8-triol derivatives[5] |

| β₃ | [³H]L-748,337 | > 2000 | Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes[7] |

Disclaimer: The Kᵢ values presented are inferred based on data from structurally related compounds and should be experimentally verified.

Functional Activity

The functional activity of this compound at dopamine receptors is predicted to align with the known signaling pathways of these receptors. D₁-like receptors (D₁ and D₅) are coupled to Gαs/olf proteins, and their activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] Conversely, D₂-like receptors (D₂, D₃, and D₄) are coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[9]

Based on the pharmacology of related compounds, this compound may act as a partial agonist or antagonist at D₂/D₃ receptors. Its effect on the D₁ receptor is less certain and requires experimental determination.

Experimental Protocols

Radioligand Binding Assay for Dopamine D₁ and D₂ Receptors

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of this compound for dopamine D₁ and D₂ receptors.[10][11]

-

Objective: To quantify the binding affinity of the test compound for human dopamine D₁ and D₂ receptors.

-

Materials:

-

Membrane Preparations: Commercially available membranes from CHO or HEK293 cells stably expressing human recombinant dopamine D₁ or D₂ receptors.

-

Radioligands: [³H]SCH23390 for D₁ receptors and [³H]Raclopride for D₂ receptors.[12]

-

Test Compound: this compound.

-

Non-specific Binding Determinant: For D₁, (+)butaclamol (1 µM); for D₂, haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in order: assay buffer, test compound or vehicle, radioligand (at a final concentration close to its Kₔ), and membrane preparation.

-

For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding determinant.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

References

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and activity of derivatives of 1,2,3,4-tetrahydroisoquinoline- 4,6,8-triol, as potential beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Human dopamine receptor subtypes--in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Potential of Hydroxy-Tetrahydroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of hydroxy-tetrahydroisoquinoline (THIQ) derivatives. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, including quantitative efficacy data, detailed experimental protocols, and an exploration of the underlying molecular signaling pathways.

Core Findings and Data Summary

Hydroxy-tetrahydroisoquinoline derivatives have emerged as a promising class of compounds in the quest for effective neuroprotective agents. Studies have demonstrated their potential to mitigate neuronal damage in various models of neurodegenerative diseases, including Parkinson's disease and cerebral ischemia/reperfusion. The introduction of hydroxyl groups to the tetrahydroisoquinoline scaffold appears to be a key determinant of their neuroprotective activity, often reducing the neurotoxicity observed with unsubstituted parent compounds.[1][2]

Quantitative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from key studies, offering a comparative view of the neuroprotective effects of various hydroxy-THIQ derivatives.

| Compound | Model System | Neurotoxin/Insult | Concentration | Outcome Measure | Result | Reference |

| Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (3b and 4b) | SH-SY5Y cells | Not specified | Not specified | Neuroprotective activity | Greater efficacy than 1-methyl-1,2,3,4-tetrahydroisoquinoline | [1] |

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rat model of Parkinson's Disease (rotenone-induced) | Rotenone | 25 mg/kg and 50 mg/kg | Motor coordination, tyrosine hydroxylase expression, oxidative stress markers, inflammatory markers, apoptosis intensity | Significant decrease in oxidative stress, reduced inflammation, and lower apoptosis intensity. The 50 mg/kg dose was more effective for most parameters. | [3][4][5] |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | Rat model of cerebral ischemia/reperfusion (CIR) | Bilateral common carotid artery occlusion | 50 mg/kg | Histopathological changes, S100B levels, oxidative stress markers, inflammatory markers, caspase activity, DNA fragmentation | Reduced histopathological changes, normalized S100B levels, decreased oxidative stress and inflammation, and reduced apoptosis. | [6][7] |

| 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | In vitro models | Not specified | Not specified | Neurotoxic effect | Data did not support a neurotoxic effect, suggesting potential for neuroprotection. | [8] |

Key Experimental Protocols

The assessment of the neuroprotective effects of hydroxy-THIQ derivatives relies on a variety of established experimental protocols. These methodologies are crucial for determining cell viability, elucidating mechanisms of action, and quantifying the therapeutic potential of these compounds. A comprehensive evaluation typically involves both in vitro and in vivo models.[9][10][11][12][13]

In Vitro Assays

1. Cell Viability and Cytotoxicity Assays: These assays are fundamental for screening neuroprotective compounds and determining their optimal concentrations.[14][15][16]

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

-

Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

-

Induce neurotoxicity using a relevant stressor (e.g., MPP+, 6-OHDA, rotenone).[17]

-

Treat the cells with various concentrations of the hydroxy-THIQ derivative.

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, serving as a marker of cytotoxicity.[15][16][17]

-

Collect the cell culture supernatant from treated and control wells.

-

Add the supernatant to a new plate with the LDH reaction mixture.

-

Incubate at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm).

-

2. Apoptosis Assays: These assays are used to determine if the neuroprotective effect involves the inhibition of programmed cell death.[18][19][20][21]

-

Caspase Activity Assay: This assay measures the activity of caspases, which are key enzymes in the apoptotic cascade.[19]

-

Lyse the treated cells to release intracellular contents.

-

Add a caspase-specific substrate that fluoresces or changes color upon cleavage.

-

Measure the signal using a fluorometer or spectrophotometer.

-

-

TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[20]

-

Fix and permeabilize the cells.

-

Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Analyze the cells using fluorescence microscopy or flow cytometry.

-

3. Western Blotting: This technique is used to detect and quantify specific proteins involved in signaling pathways.[22][23][24]

-

Protein Extraction: Lyse treated neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.[22][24]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-CREB, BDNF, p-GSK-3β, synaptophysin, PSD-95).[22]

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[22]

In Vivo Models

-

Parkinson's Disease Models: Rodent models using neurotoxins like rotenone or 6-hydroxydopamine (6-OHDA) are commonly employed to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[3][4]

-

Cerebral Ischemia/Reperfusion Models: Models such as bilateral common carotid artery occlusion are used to simulate the neuronal damage that occurs during a stroke.[6][7]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of hydroxy-THIQ derivatives are attributed to their ability to modulate multiple signaling pathways, primarily related to oxidative stress, inflammation, and apoptosis.[3][6][7][25]

Antioxidant and Anti-inflammatory Pathways

Many neurodegenerative disorders are characterized by increased oxidative stress and neuroinflammation.[4] Hydroxy-THIQ derivatives have been shown to counteract these processes. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been observed to reduce oxidative stress markers and the activation of the pro-inflammatory transcription factor NF-κB.[4] This leads to a downstream reduction in the expression of pro-inflammatory cytokines.[4]

Caption: Antioxidant and anti-inflammatory action of hydroxy-THIQ derivatives.

Anti-Apoptotic Pathways

Apoptosis, or programmed cell death, is a common final pathway in many neurodegenerative diseases.[20][21] Hydroxy-THIQ derivatives can interfere with this process. For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) has been shown to decrease the activity of caspases and reduce DNA fragmentation in a model of cerebral ischemia.[6][7] Some derivatives, such as Dauricine, have been suggested to inhibit neuronal apoptosis, contributing to their neuroprotective profile.[25]

Caption: Inhibition of apoptotic pathways by hydroxy-THIQ derivatives.

Experimental Workflow

A typical workflow for evaluating the neuroprotective potential of a novel hydroxy-tetrahydroisoquinoline derivative is outlined below.

Caption: A generalized experimental workflow for neuroprotective drug discovery.

Conclusion

Hydroxy-tetrahydroisoquinoline derivatives represent a promising avenue for the development of novel neuroprotective therapeutics. Their multifaceted mechanism of action, targeting key pathological processes such as oxidative stress, inflammation, and apoptosis, makes them attractive candidates for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate these promising findings into clinically effective treatments for neurodegenerative diseases.

References

- 1. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.bgu.ac.il [cris.bgu.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. preprints.org [preprints.org]

- 14. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neuroproof.com [neuroproof.com]

- 16. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 17. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 18. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. Apoptosis in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. Western Blotting for Neuronal Proteins [protocols.io]

- 25. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Tetrahydroisoquinolines in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinolines (TIQs) are a class of organic compounds that are both endogenously produced in the brain and found in various natural sources. Their structural similarity to known neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), has led to significant interest in their potential role in the pathogenesis of neurodegenerative diseases. Research has revealed a fascinating duality in the function of TIQ derivatives, with some exhibiting potent neurotoxic effects and others demonstrating promising neuroprotective properties. This technical guide provides an in-depth overview of the role of TIQs in preclinical models of Parkinson's Disease, Alzheimer's Disease, and Huntington's Disease, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Tetrahydroisoquinolines in Parkinson's Disease Models

Parkinson's Disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Several TIQ derivatives have been implicated in either instigating or protecting against this neuronal loss in various PD models.

Neurotoxic Tetrahydroisoquinolines in Parkinson's Disease

Certain TIQs are considered endogenous neurotoxins that may contribute to the pathology of PD.

-

Tetrahydropapaveroline (THP): Formed from the condensation of dopamine and its aldehyde metabolite, THP is structurally similar to dopamine and can undergo auto-oxidation, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress, a key factor in dopaminergic neuron death.[1]

-

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ): This compound has been shown to induce parkinsonism-like symptoms in animal models and is found at elevated levels in the cerebrospinal fluid of PD patients.[2] Its neurotoxicity is linked to the induction of apoptosis in dopaminergic cells.

Neuroprotective Tetrahydroisoquinolines in Parkinson's Disease

In contrast to their toxic counterparts, some TIQs have shown significant neuroprotective effects in PD models.

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): This endogenous TIQ has demonstrated the ability to protect dopaminergic neurons from toxins like MPTP and rotenone.[3] Its mechanisms of action are multifaceted, including the scavenging of free radicals and the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of dopamine.[4]

Quantitative Data: TIQs in Parkinson's Disease Models

The following table summarizes key quantitative data regarding the effects of various TIQs in models of Parkinson's Disease.

| TIQ Derivative | Model System | Parameter Measured | Value | Reference |

| Tetrahydropapaveroline (THP) | Rat brain synaptosomes | Kᵢ for Dopamine Uptake Inhibition | 42 µM | [5] |

| 1-Benzyl-TIQ (1BnTIQ) | HEK293 cells (DAT) | Kᵢ for Dopamine Uptake Inhibition | 35 µM | [6] |

| 1-(3',4'-Dihydroxybenzyl)-TIQ | HEK293 cells (DAT) | Kᵢ for Dopamine Uptake Inhibition | 23 µM | [6] |

| 6,7-Dihydroxy-1-benzyl-TIQ | HEK293 cells (DAT) | Kᵢ for Dopamine Uptake Inhibition | 93 µM | [6] |

| 1-Methyl-TIQ (1MeTIQ) | Rat striatum (rotenone) | Dopamine level reduction | Significantly reduced | [3] |

| (R)-1MeTIQ | Rat striatum | Homovanillic acid (HVA) level | ~70% increase | [3] |

| (S)-1MeTIQ | Rat striatum | DOPAC & HVA levels | ~60% & ~40% decrease respectively | [3] |

Experimental Protocols for Parkinson's Disease Models

A common method for the synthesis of 1BnTIQ is the Pictet-Spengler reaction.

-

Reaction Setup: Combine 2-phenylethylamine and benzaldehyde in a suitable solvent such as toluene or methanol.

-

Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to the mixture.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours.

-

Workup and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 1-benzyl-1,2,3,4-tetrahydroisoquinoline.

This is a widely used model to study PD pathology and test potential neuroprotective agents.[7][8][9]

-

Animal Model: Use C57BL/6 mice, which are highly susceptible to MPTP neurotoxicity.

-

MPTP Administration: Administer MPTP hydrochloride dissolved in saline via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals.

-

TIQ Treatment: The neuroprotective TIQ derivative (e.g., 1MeTIQ) can be administered prior to or concurrently with MPTP. For example, 1MeTIQ can be given at a dose of 50 mg/kg i.p. daily.[3]

-

Behavioral Assessment: Seven days after the last MPTP injection, assess motor function using tests such as the rotarod test or the pole test.

-

Neurochemical Analysis: Euthanize the mice and dissect the striatum. Measure dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Histological Analysis: Perfuse the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

-

Sample Preparation: Homogenize brain tissue (e.g., striatum) in a solution of 0.1 M perchloric acid. Centrifuge the homogenate to pellet proteins.

-

Chromatographic Separation: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: Use a mobile phase containing a buffer (e.g., sodium phosphate), an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier (e.g., methanol).

-

Electrochemical Detection: Use an electrochemical detector with a glassy carbon working electrode set at an oxidizing potential (e.g., +0.75 V) to detect dopamine, DOPAC, and HVA.

-

Quantification: Compare the peak areas of the samples to those of known standards to quantify the concentrations of the analytes.

Signaling Pathways and Experimental Workflows

Neurotoxic mechanisms of TIQs in Parkinson's Disease models.

Experimental workflow for the MPTP mouse model of Parkinson's Disease.

Tetrahydroisoquinolines in Alzheimer's Disease Models

Alzheimer's Disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Recent research has identified TIQ derivatives that can modulate pathways involved in the clearance of these pathological hallmarks.

Neuroprotective Tetrahydroisoquinolines in Alzheimer's Disease

-

LH2-051 and its derivatives (Compounds 37 and 45): These TIQ scaffold-containing compounds have been identified as enhancers of lysosome biogenesis. They promote the clearance of Aβ aggregates and have been shown to improve cognitive function in AD mouse models. Their mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, through a novel Dopamine Transporter (DAT)-Cyclin-Dependent Kinase 9 (CDK9) pathway.

Quantitative Data: TIQs in Alzheimer's Disease Models

Currently, publicly available literature does not provide specific IC50 or Ki values for the neuroprotective effects of LH2-051 and its derivatives in the context of AD models. However, studies have demonstrated significant reductions in Aβ plaque load and improvements in cognitive performance in APP/PS1 mice treated with these compounds.

Experimental Protocols for Alzheimer's Disease Models

This model overexpresses human amyloid precursor protein (APP) with the Swedish mutation and a mutant form of presenilin-1 (PS1), leading to early and robust Aβ plaque deposition.

-

Animal Model: Use APP/PS1 double transgenic mice.

-

TIQ Treatment: Administer the neuroprotective TIQ derivative (e.g., compound 37 or 45) via oral gavage or other appropriate routes. Treatment can be initiated before or after the onset of plaque pathology to assess prophylactic or therapeutic effects.

-